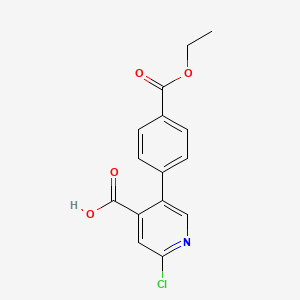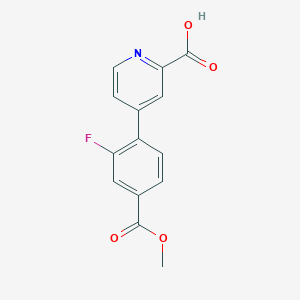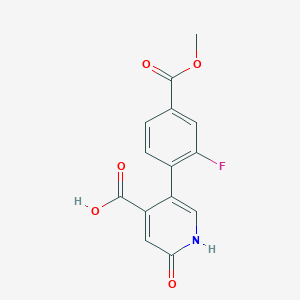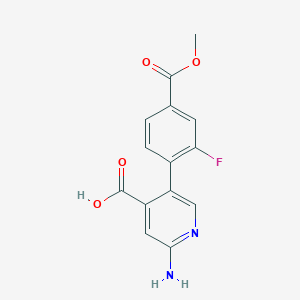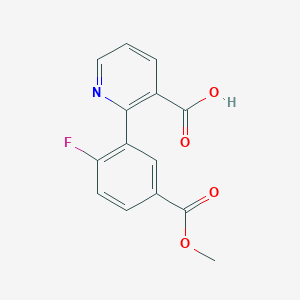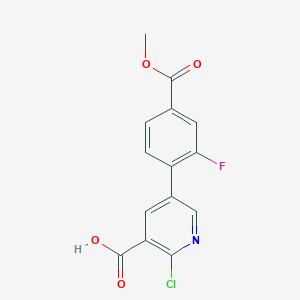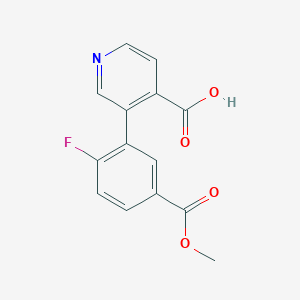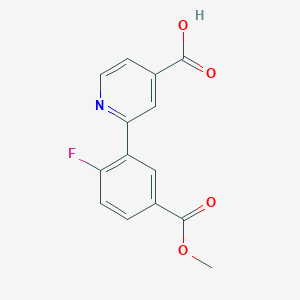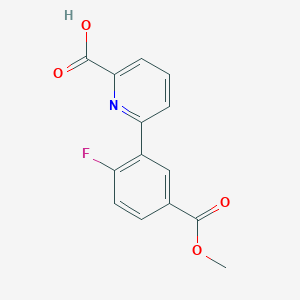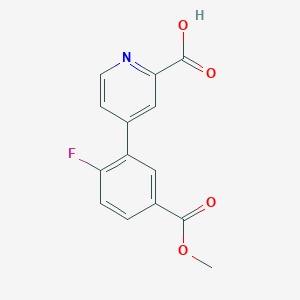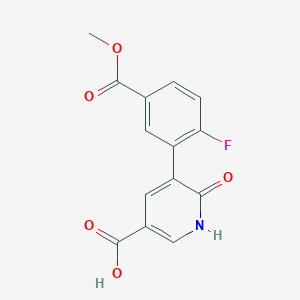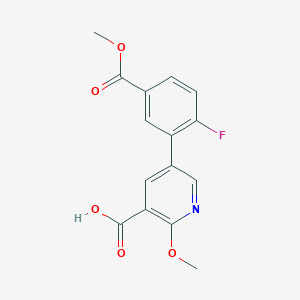
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid (5-FMPPA) is a fluorinated picolinic acid derivative which has been extensively studied in recent years due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 5-FMPPA has been found to be a useful reagent for the synthesis of various compounds and has been reported to possess several beneficial properties, including good solubility, low toxicity, and good stability. 5-FMPPA has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Aplicaciones Científicas De Investigación
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme involved in the biosynthesis of prostaglandins and other inflammatory mediators, and its inhibition has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of compounds with potential anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to possess several beneficial properties, including good solubility, low toxicity, and good stability. The compound has also been found to possess anti-inflammatory, anti-cancer, and anti-Alzheimer’s activities. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to be beneficial in the treatment of various diseases, such as arthritis, asthma, and cancer. 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a useful reagent for the synthesis of various compounds and has been found to possess several beneficial properties, including good solubility, low toxicity, and good stability. These properties make 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% a suitable reagent for laboratory experiments. However, the compound is relatively expensive, which may limit its use in some laboratory experiments. Additionally, the compound is highly reactive and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%, including the development of new inhibitors of the enzyme cyclooxygenase-2 (COX-2) and the development of new compounds with potential anti-cancer activities. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be further explored for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Furthermore, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be explored for its potential to inhibit other enzymes involved in the biosynthesis of inflammatory mediators, such as 5-lipoxygenase (5-LOX). Finally, 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be further explored for its potential to be used in the synthesis of a variety of compounds, such as drugs and agrochemicals.
Métodos De Síntesis
5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from a variety of starting materials, including 5-methoxypicolinic acid, 2-fluorobenzaldehyde, and triethylamine. The synthesis involves the condensation of 5-methoxypicolinic acid and 2-fluorobenzaldehyde in the presence of triethylamine to form 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is typically carried out in anhydrous acetonitrile at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by column chromatography.
Propiedades
IUPAC Name |
5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMVXTURJOAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


